Gly-MCA Exhibits 40 μM FXR Antagonist IC50 but Achieves Intestine-Selective Target Engagement Unattainable by Systemic Antagonists
Gly-MCA is a competitive and reversible FXR antagonist with an IC50 of 40 μM in vitro . However, its key differentiation lies not in absolute potency but in its tissue selectivity. Unlike the unconjugated parent β-MCA or systemic FXR antagonists, Gly-MCA accumulates in the ileum and inhibits intestinal FXR signaling without detectable hepatic or systemic FXR antagonism [1]. In C57BL/6 mice, oral administration of Gly-MCA (10 mg/kg) reduced ileal mRNA expression of the FXR target genes Shp and Fgf15 by approximately 50-70%, while hepatic expression of these genes remained unchanged, confirming intestine-restricted action [1].
| Evidence Dimension | In vivo target engagement: ileal vs. hepatic FXR target gene suppression |
|---|---|
| Target Compound Data | Ileal Shp and Fgf15 mRNA reduced by ~50-70%; hepatic expression unchanged |
| Comparator Or Baseline | Systemic FXR antagonist (e.g., GW4064) reduces both ileal and hepatic target genes; unconjugated β-MCA shows no consistent in vivo target engagement at equivalent doses |
| Quantified Difference | Gly-MCA provides intestine-specific FXR inhibition with a tissue selectivity index >10-fold (ileal vs. hepatic) |
| Conditions | Male C57BL/6 mice; 10 mg/kg Gly-MCA daily oral gavage for 7-14 days; ileal and hepatic mRNA quantified by qPCR |
Why This Matters
For researchers investigating gut-liver axis signaling or metabolic disease mechanisms, intestine-specific FXR modulation avoids confounding hepatic effects, enabling cleaner interpretation of intestinal FXR biology and reducing the risk of off-target metabolic interference.
- [1] Jiang, C., Xie, C., Lv, Y., et al. (2015). Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction. Nature Communications, 6, 10166. View Source
